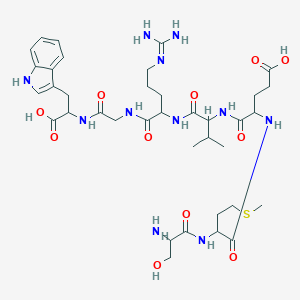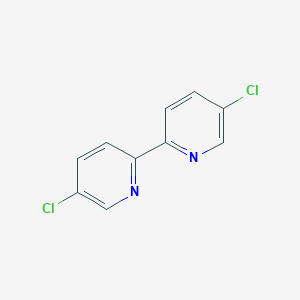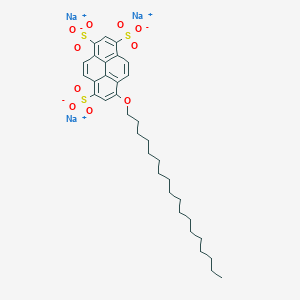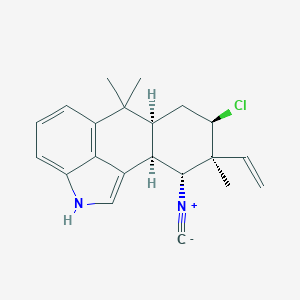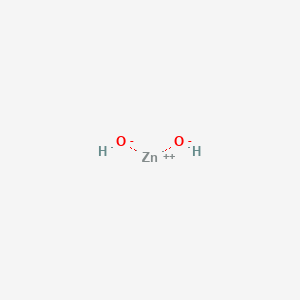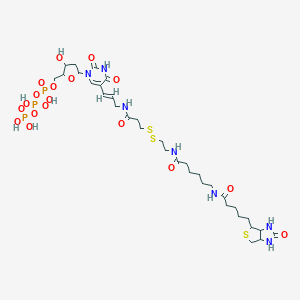
Bio-19-SS-dutp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bio-19-SS-dUTP is a modified nucleotide analog that has been widely used in scientific research. It is commonly used as a substrate in various enzymatic reactions, including DNA polymerases, reverse transcriptases, and RNA polymerases. The modified nucleotide has a disulfide bond that can be cleaved under reducing conditions, making it useful for labeling and detection purposes.
Wirkmechanismus
The mechanism of action of Bio-19-SS-dUTP involves its incorporation into DNA or RNA during synthesis. The modified nucleotide can be recognized and incorporated by various enzymes, including DNA polymerases, reverse transcriptases, and RNA polymerases. The disulfide bond can be cleaved under reducing conditions, releasing a label for detection.
Biochemische Und Physiologische Effekte
Bio-19-SS-dUTP has minimal biochemical and physiological effects on cells. The modified nucleotide is not toxic to cells and does not affect cell growth or viability. However, it can affect the fidelity of DNA synthesis, leading to errors in DNA replication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Bio-19-SS-dUTP is its versatility in labeling and detecting DNA and RNA molecules. It can be used in a variety of applications, including DNA sequencing, gene expression analysis, and DNA labeling. The disulfide bond can be cleaved under reducing conditions, making it useful for detection purposes. However, the modified nucleotide can affect the fidelity of DNA synthesis, leading to errors in DNA replication.
Zukünftige Richtungen
There are several future directions for the use of Bio-19-SS-dUTP in scientific research. One potential application is in the development of new DNA sequencing technologies. The modified nucleotide can be used to label DNA molecules, which can then be sequenced using nanopore sequencing or other advanced sequencing methods. Another potential application is in the development of new gene expression analysis methods. The modified nucleotide can be used to label RNA molecules, which can then be analyzed using high-throughput sequencing or other methods. Overall, Bio-19-SS-dUTP has significant potential for use in a variety of scientific research applications.
Synthesemethoden
The synthesis of Bio-19-SS-dUTP involves the modification of the natural nucleotide, deoxyuridine triphosphate (dUTP). The modification involves adding a disulfide bond to the uracil base of dUTP. The modified nucleotide is then purified using high-performance liquid chromatography (HPLC) to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
Bio-19-SS-dUTP has been widely used in various scientific research applications, including DNA sequencing, gene expression analysis, and DNA labeling. The modified nucleotide is particularly useful in labeling and detecting DNA and RNA molecules. It can be incorporated into DNA or RNA during synthesis, and the disulfide bond can be cleaved to release a fluorescent or biotin label for detection.
Eigenschaften
CAS-Nummer |
104142-46-3 |
|---|---|
Produktname |
Bio-19-SS-dutp |
Molekularformel |
C33H54N7O18P3S3 |
Molekulargewicht |
1025.9 g/mol |
IUPAC-Name |
[[5-[2,4-dioxo-5-[(E)-3-[3-[2-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]ethyldisulfanyl]propanoylamino]prop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C33H54N7O18P3S3/c41-23-17-29(56-24(23)19-55-60(51,52)58-61(53,54)57-59(48,49)50)40-18-21(31(45)39-33(40)47)7-6-13-35-28(44)11-15-63-64-16-14-36-27(43)9-2-1-5-12-34-26(42)10-4-3-8-25-30-22(20-62-25)37-32(46)38-30/h6-7,18,22-25,29-30,41H,1-5,8-17,19-20H2,(H,34,42)(H,35,44)(H,36,43)(H,51,52)(H,53,54)(H2,37,38,46)(H,39,45,47)(H2,48,49,50)/b7-6+ |
InChI-Schlüssel |
BVFVAYBZGIQMFG-VOTSOKGWSA-N |
Isomerische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCSSCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCSSCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCSSCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Synonyme |
Bio-19-SS-dUTP biotin-19-SS-dUTP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



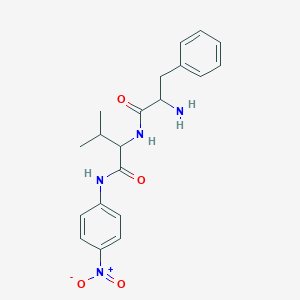
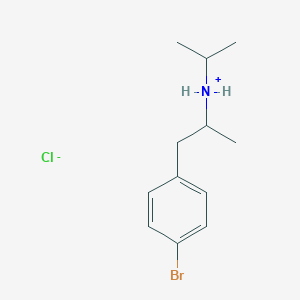
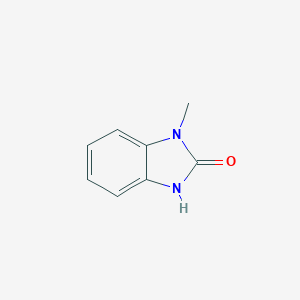
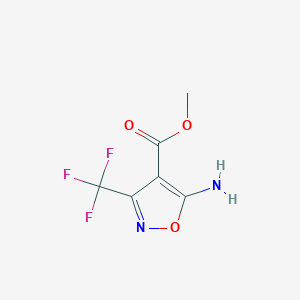
![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)
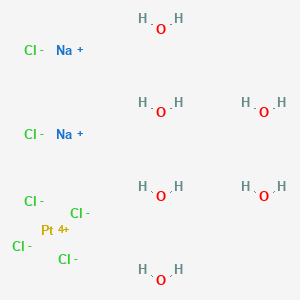
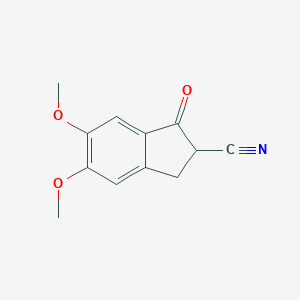
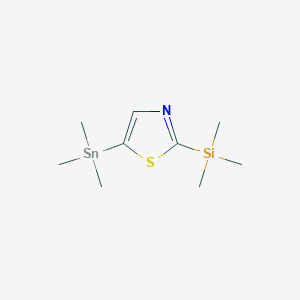
![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)
